molecular formula C22H20ClFN4O5 B5032981 ETHYL 3-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

ETHYL 3-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B5032981
M. Wt: 474.9 g/mol
InChI Key: OBSYVUMIJIHIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and versatility in drug design.

Preparation Methods

The synthesis of ETHYL 3-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropyl and methyl groups: These groups can be introduced via alkylation reactions.

    Attachment of the ethyl ester and carbamoyl groups: These functional groups can be added through esterification and carbamoylation reactions, respectively.

    Incorporation of the 3-chloro-4-fluorophenyl moiety: This step may involve nucleophilic substitution reactions.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

ETHYL 3-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles.

Scientific Research Applications

ETHYL 3-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for developing new drugs targeting specific biological pathways.

    Pharmacology: It can be studied for its potential therapeutic effects and pharmacokinetic properties.

    Materials Science: The compound’s unique structure may be explored for applications in materials science, such as in the development of novel polymers or nanomaterials.

    Biological Studies: It can be used to investigate its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of ETHYL 3-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

ETHYL 3-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in biological activity.

    Carbamoyl derivatives: Compounds with carbamoyl groups can be compared based on their pharmacological properties and mechanisms of action.

    Fluorophenyl derivatives:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

ethyl 3-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-7-cyclopropyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN4O5/c1-3-33-21(31)13-9-16(11-4-5-11)26-19-18(13)20(30)28(22(32)27(19)2)10-17(29)25-12-6-7-15(24)14(23)8-12/h6-9,11H,3-5,10H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSYVUMIJIHIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC(=O)NC3=CC(=C(C=C3)F)Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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